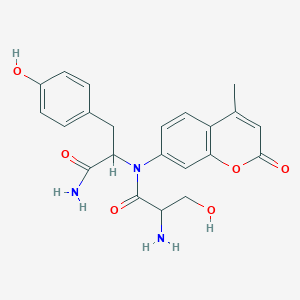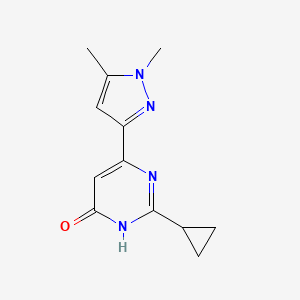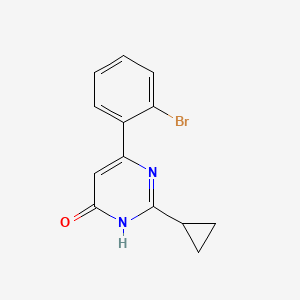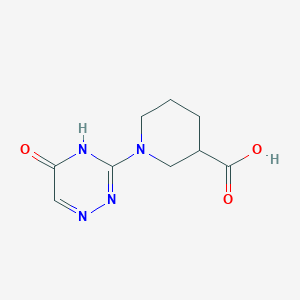
(S)-2-Amino-N-((S)-1-amino-3-(4-hidroxifenil)-1-oxoPropan-2-il)-3-hidroxi-N-(4-metil-2-oxo-2H-croman-7-il)Propanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide is a useful research compound. Its molecular formula is C22H23N3O6 and its molecular weight is 425.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Se ha encontrado que este compuesto tiene una actividad antimicrobiana significativa. Se sintetizaron y probaron una serie de nuevas [(4-metil-2-oxo-2H-croman-7-il)amino]metilcumarinas para determinar su actividad antimicrobiana in vitro. Los compuestos recién sintetizados ejercieron una actividad inhibitoria significativa contra el crecimiento de las cepas bacterianas probadas .
Actividad Antifúngica
Además de sus propiedades antimicrobianas, este compuesto también exhibe actividad antifúngica. Se ha encontrado que es eficaz contra diversas cepas de hongos .
Actividad Anticancerígena
2H/4H-croman, una clase importante de compuestos heterocíclicos con perfiles biológicos versátiles, se ha encontrado que exhibe actividad anticancerígena. Los investigadores han descubierto varias rutas para la síntesis de una variedad de análogos de 2H/4H-croman que exhibieron actividades inusuales por múltiples mecanismos .
Actividad Anticonvulsiva
También se ha encontrado que el compuesto tiene actividad anticonvulsiva. Esto lo convierte en un candidato potencial para el desarrollo de nuevos fármacos anticonvulsivos .
Actividad Antidiabética
Otra aplicación interesante de este compuesto es en el tratamiento de la diabetes. Se ha encontrado que exhibe actividad antidiabética .
Actividad Antituberculosa
También se ha encontrado que el compuesto tiene actividad antituberculosa. Esto lo convierte en un candidato potencial para el desarrollo de nuevos fármacos antituberculosos .
Mecanismo De Acción
Target of Action
Similar compounds, such as coumarin derivatives, have been known to interact with a variety of biological targets, including enzymes, receptors, and dna .
Mode of Action
It’s worth noting that coumarin derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function or structure .
Biochemical Pathways
Coumarin derivatives have been associated with a variety of biochemical pathways, often resulting in downstream effects such as antimicrobial, anti-inflammatory, and antiviral activities .
Result of Action
Similar compounds have been shown to exert significant inhibitory activity against the growth of tested bacterial strains .
Análisis Bioquímico
Biochemical Properties
(S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the compound’s coumarin moiety is known to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria . Additionally, the amino acid components of the compound can interact with proteases and kinases, influencing protein degradation and phosphorylation processes.
Cellular Effects
The effects of (S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the hydroxyphenyl group allows the compound to participate in redox reactions, impacting oxidative stress responses in cells . Furthermore, the compound’s interaction with kinases can alter phosphorylation cascades, affecting cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, (S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide exerts its effects through various binding interactions with biomolecules. The coumarin derivative can bind to the active site of bacterial DNA gyrase, inhibiting its activity and preventing DNA replication . Additionally, the amino acid components can act as substrates or inhibitors for specific enzymes, modulating their activity and influencing metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but may degrade in the presence of light or heat . Long-term exposure to the compound can lead to sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of (S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide vary with different dosages in animal models. Low doses of the compound may exhibit therapeutic effects, such as antimicrobial activity, without significant toxicity . High doses can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects are observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
(S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide is involved in several metabolic pathways. The compound interacts with enzymes such as cytochrome P450, influencing its metabolism and clearance from the body . Additionally, the compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of (S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via amino acid transporters and distributed to various cellular compartments . Its localization and accumulation can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of (S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the hydroxyphenyl group may facilitate its localization to the mitochondria, where it can influence mitochondrial function and oxidative stress responses.
Propiedades
Número CAS |
201855-53-0 |
|---|---|
Fórmula molecular |
C22H23N3O6 |
Peso molecular |
425.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)-N-(4-methyl-2-oxochromen-7-yl)propanamide |
InChI |
InChI=1S/C22H23N3O6/c1-12-8-20(28)31-19-10-14(4-7-16(12)19)24-22(30)18(25-21(29)17(23)11-26)9-13-2-5-15(27)6-3-13/h2-8,10,17-18,26-27H,9,11,23H2,1H3,(H,24,30)(H,25,29)/t17-,18-/m0/s1 |
Clave InChI |
IZBGRBDFCWTGBH-ROUUACIJSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CC3=CC=C(C=C3)O)C(=O)N)C(=O)C(CO)N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)N |
Secuencia |
SY |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487189.png)
![1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole](/img/structure/B1487191.png)
